molecular formula C16H18N2O3 B10945922 (2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B10945922
M. Wt: 286.33 g/mol
InChI Key: UNJONLDAMHTGNP-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors in the biosynthesis of flavonoids and isoflavonoids. This compound is characterized by the presence of a methoxymethyl group and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, chalcones and their derivatives are studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound may be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with various molecular targets. The methoxymethyl and pyrazole groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: The E-isomer of the compound.

    (Z)-3-[4-HYDROXY-3-(METHOXYMETHYL)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: A hydroxylated derivative.

Uniqueness

The presence of the methoxymethyl group and the specific configuration (Z-isomer) contribute to the compound’s unique chemical and biological properties. These features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C16H18N2O3/c1-18-14(8-9-17-18)15(19)6-4-12-5-7-16(21-3)13(10-12)11-20-2/h4-10H,11H2,1-3H3/b6-4-

InChI Key

UNJONLDAMHTGNP-XQRVVYSFSA-N

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C\C2=CC(=C(C=C2)OC)COC

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.